molecular formula C22H23N3O7S B2916820 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922044-59-5

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2916820
CAS No.: 922044-59-5
M. Wt: 473.5
InChI Key: DNXJALTXDCCSRB-UHFFFAOYSA-N
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta receptor type I (TGFBR1, also known as ALK5). It functions by specifically binding to the kinase domain of ALK5, thereby blocking the phosphorylation of Smad2/3 proteins and halting the canonical TGF-β signaling cascade. This targeted mechanism makes it an invaluable chemical probe for fundamental research into the TGF-β pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis. Its primary research value lies in its application for studying TGF-β-driven processes such as epithelial-to-mesenchymal transition (EMT), a key mechanism in cancer metastasis, and the development of fibrosis in organs like the lung, liver, and kidney. The compound has been shown to effectively reverse TGF-β1-induced EMT in vitro and exhibits anti-fibrotic activity in preclinical models . Consequently, it serves as a key tool for validating TGFBR1 as a therapeutic target and for screening potential anti-fibrotic or anti-metastatic agents in drug discovery pipelines.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-29-16-5-7-17(8-6-16)33(27,28)12-2-3-20(26)23-22-25-24-21(32-22)14-15-4-9-18-19(13-15)31-11-10-30-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXJALTXDCCSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its diverse biological activities.
  • 1,3,4-Oxadiazole ring : Associated with significant bioactivity including anticancer and antimicrobial effects.
  • Sulfonamide group : Often enhances pharmacological properties.
Property Value
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight366.42 g/mol
CAS NumberNot specified in available data

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer properties. Studies have shown that derivatives of oxadiazole can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

  • Mechanism of Action :
    • The oxadiazole moiety is known to interact with thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can effectively halt the proliferation of cancer cells. For instance, compounds derived from oxadiazole have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
  • Case Studies :
    • A study highlighted the synthesis of various oxadiazole derivatives which demonstrated significant cytotoxicity against multiple cancer cell lines (HCT116, MCF7) through assays such as the NCI-60 sulforhodamine B assay .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

  • Antibacterial Effects :
    • Recent studies have shown that oxadiazole derivatives possess strong antibacterial activity against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, while showing moderate effects against gram-negative bacteria .
  • Mechanism of Action :
    • The presence of the oxadiazole ring enhances lipophilicity, facilitating the compound's ability to penetrate bacterial cell membranes and exert its effects .

Comparative Biological Activity Table

Activity Type Activity Level Target Pathogen/Cancer Type
AnticancerHighVarious cancer cell lines
AntibacterialModerate to HighGram-positive bacteria
AntifungalModerateVarious fungal strains
AntioxidantModerateCellular oxidative stress models

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituents, and biological activities.

Structural Analogues with 1,3,4-Oxadiazole Cores
Compound Name/ID Key Substituents Biological Target Activity/Notes Reference
Target Compound 2,3-Dihydrobenzo[1,4]dioxin-methyl, 4-methoxyphenylsulfonylbutanamide Hypothesized: Enzymes (PARP, adenylyl cyclases) Enhanced solubility and binding due to sulfonamide and flexible butanamide linker.
Compound 18 () 3-(Thiomethoxy)benzamide Adenylyl cyclases 1/8 IC₅₀ = 0.12 µM; chronic pain candidate. Thiomethoxy enhances lipophilicity.
Compound 3.6 () 4′-Trifluoromethyl-biphenyl PARP High inhibitory activity (IC₅₀ < 1 µM). Fluorine improves metabolic stability.
(CAS 922963-26-6) 5,6,7,8-Tetrahydronaphthalen-2-yl Unspecified Increased lipophilicity from tetrahydronaphthalene may limit solubility.

Key Findings :

  • Unlike biphenyl-substituted oxadiazoles (), the dihydrobenzo[1,4]dioxin group may reduce steric hindrance, favoring interactions with flat enzyme pockets .
Sulfonamide-Containing Analogues
Compound Name/ID Core Structure Key Features Activity/Notes Reference
Target Compound Oxadiazole-sulfonamide 4-Methoxyphenylsulfonyl Hypothesized dual functionality: sulfonamide for binding, oxadiazole for stability.
Compound 3 () Ethylsulfonamide N-Alkylated derivatives Moderate lipoxygenase inhibition (IC₅₀ = 12.4 µM). Simpler structure limits potency.
Compound 4f () Spiro-annulated isoxazoline Dual sulfonamides Antiviral activity (EC₅₀ = 2.1 µM for West Nile virus). Rigid spiro-ring reduces flexibility.

Key Findings :

  • Compared to dual sulfonamides (), the single sulfonyl group in the target compound may reduce off-target interactions while retaining efficacy .
Thiadiazole vs. Oxadiazole Derivatives
Compound Name/ID Core Structure Key Features Activity/Notes Reference
Target Compound 1,3,4-Oxadiazole Oxygen atom enhances polarity Hypothesized better metabolic stability than thiadiazoles.
1,3,4-Thiadiazole Sulfur atom increases lipophilicity Unspecified activity. Sulfur may improve membrane permeability but reduce solubility.

Key Findings :

  • The oxadiazole core in the target compound likely offers superior metabolic stability compared to thiadiazoles (), which are more prone to oxidative degradation .
Butanamide Derivatives with Varied Substituents
Compound Name/ID Oxadiazole Substituent Key Features Activity/Notes Reference
Target Compound Dihydrobenzo[1,4]dioxin-methyl Balanced lipophilicity Optimal for blood-brain barrier penetration (hypothesized).
(CAS 922962-20-7) 3,4,5-Trimethoxyphenyl Electron-rich aromatic ring Potential for π-π stacking; methoxy groups may enhance solubility.

Key Findings :

  • The dihydrobenzo[1,4]dioxin-methyl group in the target compound provides a balance between lipophilicity and steric bulk, contrasting with the polar trimethoxyphenyl group in , which may limit membrane permeability .

Table 1: Comparative Overview of Key Compounds

Feature Target Compound (Compound 18) (Compound 3.6) (Compound 3)
Core Scaffold 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole Sulfonamide
Key Substituent Dihydrobenzo[1,4]dioxin Thiomethoxybenzamide Trifluoromethylbiphenyl Ethylsulfonamide
Biological Activity Hypothesized enzyme inhibition Adenylyl cyclase inhibition (IC₅₀ = 0.12 µM) PARP inhibition (IC₅₀ < 1 µM) Lipoxygenase inhibition (IC₅₀ = 12.4 µM)
Advantage Flexible linker, solubility High potency Metabolic stability Moderate enzyme affinity

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